molecular formula C17H18N2O6 B554352 Z-Pro-OSu CAS No. 3397-33-9

Z-Pro-OSu

Cat. No. B554352
CAS RN: 3397-33-9
M. Wt: 346,33 g/mole
InChI Key: BDNYCEKWUBRCBJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Pro-OSu, also known as N-Cbz-L-proline N-hydroxysuccinimide ester or Z-L-proline hydroxysuccinimide ester, is a chemical compound with the linear formula C17H18N2O6 . It is used for research and development purposes .


Molecular Structure Analysis

Z-Pro-OSu has a molecular weight of 356.41 . The structure of Z-Pro-OSu includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

Z-Pro-OSu has a density of 1.4±0.1 g/cm³. It has a boiling point of 502.2±60.0 °C at 760 mmHg. Its vapor pressure is 0.0±1.3 mmHg at 25°C. The enthalpy of vaporization is 77.1±3.0 kJ/mol, and its flash point is 257.5±32.9 °C .

Safety And Hazards

Z-Pro-OSu should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-O-benzyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2S)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c20-14-8-9-15(21)19(14)25-16(22)13-7-4-10-18(13)17(23)24-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNYCEKWUBRCBJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Pro-OSu

CAS RN

3397-33-9
Record name 1,2-Pyrrolidinedicarboxylic acid, 2-(2,5-dioxo-1-pyrrolidinyl) 1-(phenylmethyl) ester, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3397-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (S)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.233
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Pro-OSu
Reactant of Route 2
Reactant of Route 2
Z-Pro-OSu
Reactant of Route 3
Reactant of Route 3
Z-Pro-OSu
Reactant of Route 4
Reactant of Route 4
Z-Pro-OSu
Reactant of Route 5
Z-Pro-OSu
Reactant of Route 6
Reactant of Route 6
Z-Pro-OSu

Citations

For This Compound
35
Citations
D Tsuru, T Yoshimoto, N Koriyama… - The Journal of …, 1988 - academic.oup.com
… Z-Pro and Z-Pro-OSu were prepared by the method of Anderson et al. (31). Z-Thiopro was … g, 4.2 mmol) was added dropwise to a stirred solution of Z-Pro-OSu (1.45 g, 4.2 mmol) in 1,2-…
Number of citations: 91 academic.oup.com
NV KULIKOV, SS BASOK… - International Journal of …, 1993 - Wiley Online Library
… to a suspension of D-leucine (160 mg, 1,2 mmol) in H20 (2 mL) and pyridine (5 mL) to reach pH 9.0, and then Z-Pro-OSu (350 mg, 1 mmol) was added to the reaction flask. The reaction …
Number of citations: 6 onlinelibrary.wiley.com
J Ottl, H Jürgen Musiol… - Journal of peptide science …, 1999 - Wiley Online Library
… The residue was redissolved in DMF and reacted for 3 h with Z-Pro-OSu (28.8 g; 83.4 mmol). The bulk of the solvent was removed and the residue distributed between 5% NaHCO3 and …
Number of citations: 43 onlinelibrary.wiley.com
T SOMENO, SI ISHII - Chemical and pharmaceutical bulletin, 1986 - jstage.jst.go.jp
… First, H—ArgH(OBu)2 was coupled with Z—Pro—OSu. The reaction product was found to be a mixture of Z~Pr0—L-ArgH(OBu)2 and Z—Pro—D-ArgH(OBu)2, which were separable …
Number of citations: 23 www.jstage.jst.go.jp
S Mihara, F Shimizu, S Miyamoto - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
… The resulting protected tripeptide methyl ester (XIX) was hydrogenated and then the product was acylated with Z–Pro–OSu") to give Z-Pro-Ile-Phe-Thr-OMe (XX). Hydrogenation of XX …
Number of citations: 7 www.journal.csj.jp
J Meienhofer - Nature, 1965 - nature.com
… communication using NPS-Ala-Thr-OMe and Z-Pro-OSu and the other starting from Z-Ala-Thr-OMe which was catalytically hydrogenatcd, gave idcntical melting points and optical …
Number of citations: 36 www.nature.com
H ROLLI, K BLASER, C PFEUTI… - … journal of peptide …, 1980 - Wiley Online Library
The synthesis in solution of carboxyl terminal peptide segments of the beta‐subunit of human chorionic gonadotropin is described. The protected segments include sequences 119–131…
Number of citations: 10 onlinelibrary.wiley.com
GL Stahl, R Walter, CW Smith - Journal of the American Chemical …, 1979 - ACS Publications
The synthesis, characterization, and application of a poly (A-acrylylpyrrolidine) resin as an improved insoluble sup-port for the preparation of peptides is described. The three-…
Number of citations: 70 pubs.acs.org
DA Wallace, SR Bates, B Walker, G Kay… - Biochemical …, 1986 - ncbi.nlm.nih.gov
… was coupled to glycine in aqueous NN-dimethylformamide, the protecting group was removed by hydrogenolysis over Pd/charcoal and the resultant dipeptide was coupled to Z-Pro-OSu…
Number of citations: 16 www.ncbi.nlm.nih.gov
HM Franzén, U Ragnarsson, K Någren… - Journal of the Chemical …, 1987 - pubs.rsc.org
… A solution of Lys(Boc)-OMe 2o (2 g, 7.7 mmol) in CH,CI, (10 ml) was cooled in ice, Z-ProOSu l 7 (2.5 g, 7.2 mmol) added and the resulting clear solution stirred with ice cooling for 4 h …
Number of citations: 11 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.